![molecular formula C9H7ClN2O2 B1362579 7-chloro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione CAS No. 5177-39-9](/img/structure/B1362579.png)
7-chloro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione
Overview
Description
“7-chloro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione” is an intermediate used in the synthetic preparation of Tolvaptan , a selective nonpeptide arginine vasopressin V2 receptor antagonist .
Synthesis Analysis
The synthesis of “7-chloro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione” involves several steps :
- Reduction of 7-chloro-3,4-tetrahydrobenzo[b]azepine-2-one-5-glycol ketal, and de-ketalation under an acidic condition to obtain 7-Chloro-1,2,3,4-tetrahydrobenzo(b)azepin-5-one .
Chemical Reactions Analysis
The chemical reactions involving “7-chloro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione” are primarily related to its synthesis, as described above . It is also used as an intermediate in synthesizing Tolvaptan .
Physical And Chemical Properties Analysis
Scientific Research Applications
- Tolvaptan Synthesis : 7-chloro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione serves as an intermediate in the synthesis of Tolvaptan, a selective nonpeptide arginine vasopressin V2 receptor antagonist. Tolvaptan is used for the treatment of hyponatremia (low blood sodium levels) associated with heart failure, liver cirrhosis, and syndrome of inappropriate antidiuretic hormone secretion (SIADH) .
- Four-Membered Ring Systems : Researchers explore the synthetic pathways to create four-membered heterocycles using 7-chloro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione as a building block. These heterocycles often exhibit unique biological activities .
- Pitressin Antagonism : The compound can be used as an intermediate for preparing pitressin antagonist medications. Investigating its role in blocking pitressin (vasopressin) receptors provides insights into potential therapeutic applications .
Medicinal Chemistry and Drug Development
Heterocyclic Chemistry and Synthesis
Antagonists and Receptor Blockade
Mechanism of Action
Target of Action
The primary target of 7-chloro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione is the vasopressin V2 receptor . This receptor plays a crucial role in the regulation of water balance in the body by controlling the reabsorption of water in the kidneys .
Mode of Action
7-chloro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione acts as a selective antagonist of the vasopressin V2 receptor . It binds to the receptor and blocks its activation by vasopressin, thereby inhibiting the reabsorption of water in the kidneys .
Biochemical Pathways
By blocking the vasopressin V2 receptor, 7-chloro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione disrupts the vasopressin-regulated water reabsorption pathway . This leads to an increase in water excretion, a process known as aquaresis .
Pharmacokinetics
It is known to be soluble in dmso , suggesting that it may have good bioavailability
Result of Action
The main result of the action of 7-chloro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione is an increase in water excretion from the body . This can help to correct conditions such as hyponatremia (low blood sodium levels), which can occur in conditions like congestive heart failure, cirrhosis, and the syndrome of inappropriate antidiuretic hormone (SIADH) .
Action Environment
The action of 7-chloro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione can be influenced by various environmental factors. For example, its solubility and stability may be affected by the pH and temperature of the environment . Additionally, its efficacy may be influenced by the presence of other drugs or substances that can interact with the vasopressin V2 receptor .
Future Directions
The future directions for “7-chloro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione” are likely to be influenced by the ongoing research and development in the field of benzodiazepines and their derivatives . As an intermediate in the synthesis of Tolvaptan, its use may expand with the increased demand for Tolvaptan and related compounds .
properties
IUPAC Name |
7-chloro-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2/c10-5-1-2-7-6(3-5)9(14)11-4-8(13)12-7/h1-3H,4H2,(H,11,14)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUAONSMGNHXBMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(C=C(C=C2)Cl)C(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30317734 | |
Record name | 7-Chloro-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30317734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione | |
CAS RN |
5177-39-9 | |
Record name | 5177-39-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=319999 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 7-Chloro-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30317734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-CHLORO-3H-1,4-BENZODIAZEPIN-2,5(1H,4H)-DIONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.